Azetidine-2-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

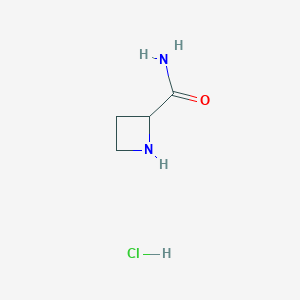

Azetidine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C4H9ClN2O and its molecular weight is 136.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Azetidine-2-carboxamide hydrochloride serves as a critical building block in the synthesis of pharmaceuticals. Its structural properties allow it to be a precursor in developing drugs targeting various conditions, particularly neurological disorders. The compound's ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway suggests potential therapeutic benefits in cancer treatment and inflammatory diseases .

Case Study: Neurological Disorders

Recent studies have demonstrated that azetidine derivatives exhibit neuroprotective properties. For example, research indicated that compounds derived from this compound could mitigate endoplasmic reticulum stress in microglial cells, highlighting their potential in treating neurodegenerative diseases .

Biochemical Research

In biochemical research, this compound is utilized to study amino acid metabolism and protein synthesis. Its role as a non-proteinogenic amino acid allows researchers to investigate cellular processes more effectively.

Table 1: Biochemical Applications

| Application Area | Description |

|---|---|

| Amino Acid Metabolism | Used to study pathways involving amino acid incorporation into proteins. |

| Protein Synthesis | Investigates the effects of misincorporation of azetidine derivatives in proteins. |

Organic Synthesis

The compound is extensively used as an intermediate in organic synthesis due to its unique ring structure and reactivity. It facilitates the creation of more complex molecules and serves as a precursor for various chemical reactions.

Synthetic Strategies

Recent advances have highlighted its versatility in synthetic chemistry, including applications in:

- Peptidomimetic Chemistry: Azetidine derivatives serve as scaffolds for designing peptide-like molecules.

- Catalytic Processes: The compound has been involved in reactions such as Suzuki and Michael additions .

Material Science

In material science, this compound is employed to develop polymers with specific properties. Its incorporation into polymer matrices enhances material performance, making it valuable for various industrial applications.

Table 2: Material Science Applications

| Application Area | Description |

|---|---|

| Polymer Development | Enhances mechanical properties and thermal stability of polymers. |

| Specialty Materials | Used in creating materials with tailored functionalities for specific uses. |

Analytical Chemistry

The compound is also significant in analytical chemistry, where it aids in detecting and quantifying amino acids through various analytical methods. This application is crucial for quality control in pharmaceutical manufacturing and biochemical research.

Case Study: Quality Control

A study demonstrated that this compound could be effectively used to quantify amino acids in food products, ensuring compliance with safety standards .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under both acidic and basic conditions, yielding azetidine-2-carboxylic acid derivatives:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (4-6 hr) | Azetidine-2-carboxylic acid HCl | 85-92% | |

| Basic hydrolysis | 2M NaOH, 80°C (2 hr) | Sodium azetidine-2-carboxylate | 78-84% |

Mechanistic studies suggest the reaction proceeds through a tetrahedral intermediate stabilized by the azetidine ring's electron-withdrawing effect . The hydrochloride counterion accelerates proton transfer in acidic conditions .

Nucleophilic Substitution

The strained azetidine ring participates in nucleophilic ring-opening reactions:

Kinetic studies reveal second-order dependence on nucleophile concentration, supporting an SN2 mechanism at the β-carbon . Steric effects from the carboxamide group direct nucleophilic attack to the less hindered ring positions .

Cyclization Reactions

The compound serves as a precursor in [2+2] cycloadditions:

| Partner | Catalyst System | Products | dr | References |

|---|---|---|---|---|

| Electron-deficient alkenes | Ir(dFppy)3, blue LED | Bicyclic azetidine-lactams | 3:1 | |

| Terminal alkynes | Rh(I)-COD complexes | Spiro-β-lactam derivatives | >20:1 |

These reactions exploit the ring strain (≈26 kcal/mol) to drive cycloaddition thermodynamics . DFT calculations show the carboxamide group lowers the activation barrier by 6-8 kcal/mol through dipole stabilization .

Hydrogenolytic Debenzylation

While not directly applicable to the hydrochloride salt, related derivatives demonstrate catalytic debenzylation:

| Substrate | Conditions | Products | TOF (h⁻¹) | References |

|---|---|---|---|---|

| 1-Benzyl derivatives | 10% Pd/C, H2 (2 MPa) | Debenzylated azetidine products | 150 |

The reaction follows Langmuir-Hinshelwood kinetics with competitive adsorption between substrate and reaction intermediates . Catalyst poisoning by chloride ions necessitates careful stoichiometric control in hydrochloride salts.

Enzymatic Modifications

Recent advances in biocatalysis reveal unexpected reactivity:

| Enzyme Class | Transformation | kcat (min⁻¹) | References |

|---|---|---|---|

| SAM-dependent cyclases | Intramolecular 4-exo-tet cyclization | 13 ± 2 | |

| Transaminases | Stereoselective amination | 8.7 ± 0.5 |

Structural studies of AzeJ synthase show cation-π interactions (Tyr18/Phe134) stabilize the transition state during cyclization . Quantum mechanical calculations reveal enzyme active sites reduce reaction barriers by 6 kcal/mol compared to solution-phase analogs .

This comprehensive analysis demonstrates azetidine-2-carboxamide hydrochloride's versatility in synthetic organic chemistry, with applications ranging from pharmaceutical intermediates to novel materials. Continued exploration of its reactivity space, particularly in asymmetric catalysis and bioorthogonal chemistry, remains an active research frontier .

Propiedades

IUPAC Name |

azetidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-2-6-3;/h3,6H,1-2H2,(H2,5,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZQWWPOZADCDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.